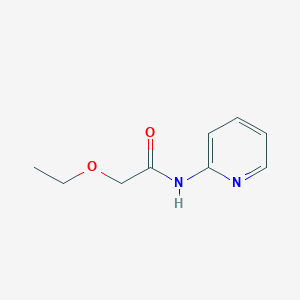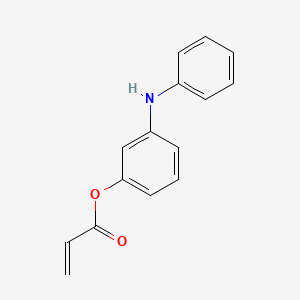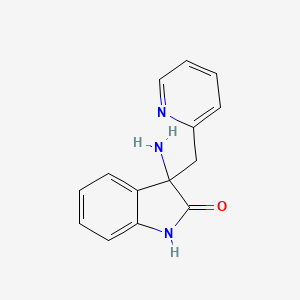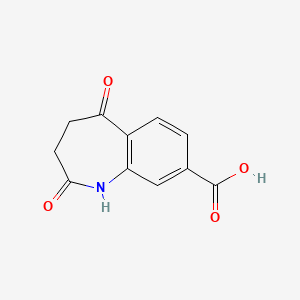
L-Alanyl-L-lysyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-lysyl-L-tryptophan: is a tripeptide composed of the amino acids L-alanine, L-lysine, and L-tryptophan. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-lysyl-L-tryptophan typically involves the stepwise coupling of the amino acids L-alanine, L-lysine, and L-tryptophan. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process generally includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at the amino and carboxyl groups of the amino acids.
Coupling Reactions: The amino acids are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After the coupling reactions, the protecting groups are removed to yield the final tripeptide.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of recombinant DNA technology and microbial fermentation can also be explored for the production of this tripeptide.
Chemical Reactions Analysis
Types of Reactions: L-Alanyl-L-lysyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the tripeptide.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides in the presence of bases or catalysts.
Major Products Formed:
Oxidation: Kynurenine and other oxidized derivatives of tryptophan.
Reduction: Reduced forms of the peptide or specific functional groups.
Substitution: Modified peptides with altered functional groups or side chains.
Scientific Research Applications
L-Alanyl-L-lysyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of peptide-based drugs, cosmetics, and nutritional supplements.
Mechanism of Action
The mechanism of action of L-Alanyl-L-lysyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The tripeptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The tryptophan residue, in particular, plays a crucial role in these interactions due to its aromatic nature and ability to participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
L-Alanyl-L-lysyl-L-tryptophan can be compared with other similar tripeptides, such as:
L-Alanyl-L-valyl-L-tryptophan: Similar structure but with valine instead of lysine, leading to different physicochemical properties and biological activities.
L-Alanyl-L-lysyl-L-alanine: Contains alanine instead of tryptophan, resulting in altered reactivity and function.
L-Alanyl-L-lysyl-L-phenylalanine: Phenylalanine replaces tryptophan, affecting the peptide’s interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct structural and functional characteristics, making it valuable for various research and industrial applications.
Properties
CAS No. |
874161-71-4 |
|---|---|
Molecular Formula |
C20H29N5O4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H29N5O4/c1-12(22)18(26)24-16(8-4-5-9-21)19(27)25-17(20(28)29)10-13-11-23-15-7-3-2-6-14(13)15/h2-3,6-7,11-12,16-17,23H,4-5,8-10,21-22H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16-,17-/m0/s1 |
InChI Key |
JWUZOJXDJDEQEM-ZLIFDBKOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)









